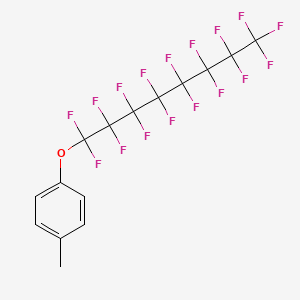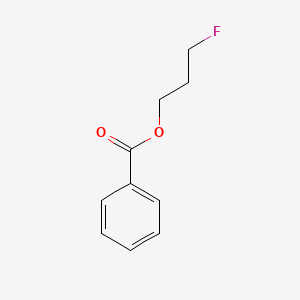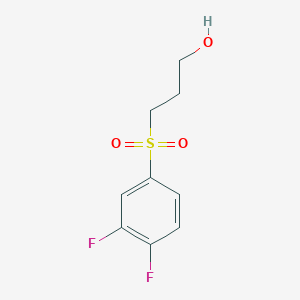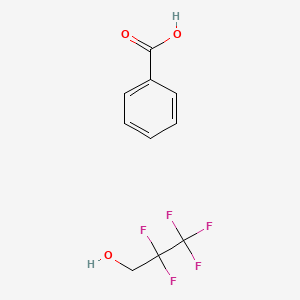
4-(Perfluorooctyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Perfluorooctyl)toluene is a fluorinated organic compound with the molecular formula C15H7F17. It is characterized by the presence of a perfluorooctyl group attached to a toluene moiety. This compound is known for its unique properties, including high thermal and chemical stability, as well as its hydrophobic and lipophobic nature. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorooctyl)toluene typically involves the reaction of 4-bromotoluene with perfluorooctyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Perfluorooctyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring of the toluene moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: The methyl group of the toluene moiety can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed under basic or acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include nitro, sulfonic acid, and halogenated derivatives of this compound.
Oxidation Reactions: Products include 4-(Perfluorooctyl)benzoic acid and 4-(Perfluorooctyl)benzaldehyde.
Reduction Reactions: Products include 4-(Perfluorooctyl)methylbenzene and other hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
4-(Perfluorooctyl)toluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated surfactants and their interactions with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique properties.
Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 4-(Perfluorooctyl)toluene is primarily related to its fluorinated structure. The perfluorooctyl group imparts hydrophobic and lipophobic properties, which influence its interactions with other molecules. In biological systems, the compound can interact with lipid bilayers and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorooctyl bromide
Comparison
4-(Perfluorooctyl)toluene is unique compared to other similar compounds due to the presence of the toluene moiety, which provides additional reactivity and versatility in chemical reactions. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are primarily used as surfactants, this compound is used in a broader range of applications, including organic synthesis and material science. Additionally, the compound’s hydrophobic and lipophobic properties make it suitable for specialized applications where other fluorinated compounds may not be effective.
Propiedades
| 231291-23-9 | |
Fórmula molecular |
C15H7F17O |
Peso molecular |
526.19 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H7F17O/c1-6-2-4-7(5-3-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3 |
Clave InChI |
FZCVHFWDHZCFOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)




![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)



![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
